Cas no 30045-16-0 (Dehydrocorydaline)

Dehydrocorydaline 化学的及び物理的性質
名前と識別子
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- Dehydrocorydaline
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-
- Dehydrocorydalin
- 13-Methyl-2,3,9,10-tetramethoxy-5,6-dihydrodibenzo[a,g]quinolizinium
- 13-methylpalmatine
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-isochino[3,2-a]isochinolinylium
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydro-isoquino[3,2-a]isoquinolinylium
- 5,6-Dihydro-2,3,9,10-tetramethoxy-13-methyldibenzo[a,g]quinolizinium
- dehydeocorydaline
- dehydrocorydalmine
- C22H24NO4
- s9431
- 9323AF
- 8095AH
- NS00094100
- SCHEMBL14513602
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
- BDBM50594956
- CHEBI:81342
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-
- Q27155279
- 5-21-06-00206 (Beilstein Handbook Reference)
- AC-34813
- CHEMBL1917176
- BERBINIUM, 7,8,13,13a-TETRADEHYDRO-2,3,9,10-TETRAMETHOXY-13-METHYL-
- Q-100383
- 30045-16-0
- EX-A6791
- DTXSID30904183
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium
- CCG-268242
- HY-N0674
- BRN 1556798
- AKOS030526131
- FT-0624497
- C17790
- A924184
- 7,8,13,13a-Tetradehydro-2,3,9,10-tetramethoxy-13-methylberbinium
- BRD-K67186445-001-02-1
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-(9CI)
- 2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino(2,1-b)isoquinolin-7-ium
- DA-72635
- BRD-K67186445-001-01-3
- DTXCID101332437
-
- MDL: MFCD00887635
- インチ: 1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
- InChIKey: RFKQJTRWODZPHF-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C2C1=C([H])[N+]1C([H])([H])C([H])([H])C3=C([H])C(=C(C([H])=C3C=1C=2C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
- BRN: 1556798
計算された属性
- せいみつぶんしりょう: 366.170533g/mol
- ひょうめんでんか: 1
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 366.170533g/mol
- 単一同位体質量: 366.170533g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 27
- 複雑さ: 503
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 366.4
じっけんとくせい
- 色と性状: Yellow powder
- ゆうかいてん: 170-173 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 40.80000
- LogP: 3.69320
Dehydrocorydaline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dehydrocorydaline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dehydrocorydaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |
Dehydrocorydalin |
30045-16-0 | 98% | 100mg |
$350 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |
Dehydrocorydalin |
30045-16-0 | 98% | 20mg |
$120 | 2023-09-20 | |
LKT Labs | D1631-1 mg |
Dehydrocorydaline |
30045-16-0 | ≥95% | 1mg |
$115.80 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | BP0460-100mg |
Dehydrocorydalin |
30045-16-0 | 98% | 100mg |
$350 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP0460-20mg |
Dehydrocorydalin |
30045-16-0 | 98% | 20mg |
$120 | 2023-09-19 | |
MedChemExpress | HY-N0674-10mg |
Dehydrocorydaline |
30045-16-0 | 99.77% | 10mg |
¥2000 | 2024-05-25 | |
TargetMol Chemicals | T5S2358-1 mg |
Dehydrocorydaline |
30045-16-0 | 98.36% | 1mg |
¥ 521 | 2023-07-11 | |
MedChemExpress | HY-N0674-5mg |
Dehydrocorydaline |
30045-16-0 | 99.77% | 5mg |
¥1400 | 2024-05-25 | |
DC Chemicals | DCT-033-20mg |
Dehydrocorydaline |
30045-16-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35317-1g |
Dehydrocorydaline |
30045-16-0 | 97% | 1g |
¥10790 | 2023-09-15 |
Dehydrocorydaline 関連文献
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1. Zeolite based solid-phase extraction coupled with UPLC-Q-TOF-MS for rapid analysis of acetylcholinesterase binders from crude extract of Corydalis yanhusuoYi Tao,Yanhui Jiang,Weidong Li,Baochang Cai RSC Adv. 2016 6 98476
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2. XIV.—Corydaline. Part VII. The constitution of corydalineJames J. Dobbie,Alexander Lauder J. Chem. Soc. Trans. 1902 81 145
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3. Proceedings of the Chemical Society, Vol. 17, No. 244
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Zsombor Miskolczy,Mónika Megyesi,Orsolya Toke,László Biczók Phys. Chem. Chem. Phys. 2019 21 4912
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Chunju Li,Jian Li,Xueshun Jia Org. Biomol. Chem. 2009 7 2699
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Jiaojiao Huang,Chenghong Sun,Dandan Yao,Chong-Zhi Wang,Lei Zhang,Yu Zhang,Lina Chen,Chun-Su Yuan J. Mater. Chem. B 2018 6 1531
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7. A novel and efficient synthesis of 13-methylprotoberberine alkaloidsMiyoji Hanaoka,Shuji Yoshida,Chisato Mukai J. Chem. Soc. Chem. Commun. 1985 1257
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Lei Yuan,Jia Yin,Meng Tian,Jiabin Xie,Yuan Wang,Zhiguo Hou,Yubo Li,Yanjun Zhang Anal. Methods 2016 8 2274
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9. LXVIII.—Corydaline. Part VJames Johnson Dobbie,Fred Marsden J. Chem. Soc. Trans. 1897 71 657
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M. Iranshahy,R. J. Quinn,M. Iranshahi RSC Adv. 2014 4 15900
Dehydrocorydalineに関する追加情報
Dehydrocorydaline (CAS No. 30045-16-0): A Comprehensive Overview
Dehydrocorydaline, a naturally occurring alkaloid with the chemical formula C19H21NO3, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. Its CAS number, 30045-16-0, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound is primarily derived from plants belonging to the family Apocynaceae, particularly species within the genus Corydalis. The structural complexity and biological activity of Dehydrocorydaline have made it a subject of extensive study, especially in the context of potential therapeutic applications.
The molecular structure of Dehydrocorydaline features a benzylisoquinoline core, which is a common motif in many bioactive alkaloids. This core structure contributes to its unique pharmacological properties, including potent effects on neurological and cardiovascular systems. Recent studies have highlighted the compound's potential as an intermediate in the synthesis of more complex pharmacophores, which could lead to the development of novel drugs targeting various diseases.
In terms of biological activity, Dehydrocorydaline has demonstrated promising results in preclinical studies. Research has indicated that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems has been a focal point of investigation, with findings suggesting its potential to enhance acetylcholine release, which is crucial for cognitive function.
Moreover, Dehydrocorydaline has shown interesting cardiovascular effects. Studies have revealed that it can exhibit vasodilatory properties, potentially making it useful in managing conditions like hypertension. The compound's interaction with endothelial cells and its ability to promote nitric oxide release have been particularly noted in these studies. This mechanism aligns with current therapeutic strategies aimed at improving vascular health and reducing blood pressure.
The synthesis of Dehydrocorydaline is another area where significant advancements have been made. Modern synthetic techniques have enabled chemists to produce this compound with higher purity and yield, facilitating further research and development. One notable method involves the use of enzymatic catalysis, which provides a more sustainable and environmentally friendly approach compared to traditional chemical synthesis. These advancements are crucial for scaling up production and making Dehydrocorydaline more accessible for clinical trials.
Recent clinical trials have begun to explore the therapeutic potential of Dehydrocorydaline in humans. While still in early stages, these trials have shown encouraging results regarding its safety profile and efficacy in treating certain conditions. The compound's ability to cross the blood-brain barrier has been particularly advantageous for neurological applications, allowing it to exert its effects directly on brain tissues. This property has sparked interest among researchers looking for new treatments for central nervous system disorders.
The future of Dehydrocorydaline research looks promising, with ongoing studies aiming to uncover additional therapeutic applications. Collaborative efforts between academia and industry are driving innovation in this field, leading to more sophisticated drug design and development strategies. The integration of computational modeling and high-throughput screening techniques is accelerating the discovery process, making it possible to identify new derivatives of Dehydrocorydaline with enhanced pharmacological properties.
In conclusion, Dehydrocorydaline (CAS No. 30045-16-0) is a versatile compound with significant potential in pharmaceutical applications. Its natural origins combined with synthetic advancements have opened new avenues for drug development. As research continues to unfold, the full therapeutic spectrum of this alkaloid will likely become more apparent, offering hope for novel treatments across multiple medical disciplines.

